molecular formula C6H4N2S B138538 3-Mercaptoisonicotinonitrile CAS No. 147055-80-9

3-Mercaptoisonicotinonitrile

Cat. No. B138538
CAS RN: 147055-80-9
M. Wt: 136.18 g/mol
InChI Key: XYIFVZIYBYIBMI-UHFFFAOYSA-N
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Description

3-Mercaptoisonicotinonitrile (3-MON) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a sulfur-containing heterocyclic compound that has been found to possess various biological activities and is considered a promising lead compound for the development of novel drugs.

Mechanism of Action

The mechanism of action of 3-Mercaptoisonicotinonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling.
Biochemical and Physiological Effects:
3-Mercaptoisonicotinonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. The compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Mercaptoisonicotinonitrile is its broad spectrum of biological activities, which makes it a promising lead compound for the development of novel drugs. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-Mercaptoisonicotinonitrile. One of the most promising areas is the development of novel drugs based on the compound's structure and biological activities. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, 3-Mercaptoisonicotinonitrile is a promising lead compound for the development of novel drugs due to its broad spectrum of biological activities. The compound has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of cancer, infectious diseases, and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-Mercaptoisonicotinonitrile involves the reaction of 3-pyridinecarbonitrile with thiourea in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism and yields 3-Mercaptoisonicotinonitrile as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Mercaptoisonicotinonitrile has been extensively studied for its potential pharmacological applications. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

147055-80-9

Product Name

3-Mercaptoisonicotinonitrile

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

3-sulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C6H4N2S/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H

InChI Key

XYIFVZIYBYIBMI-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C#N)S

Canonical SMILES

C1=CN=CC(=C1C#N)S

synonyms

4-Pyridinecarbonitrile,3-mercapto-(9CI)

Origin of Product

United States

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